5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide

Medicinal chemistry Physicochemical profiling Hydrogen bonding

Specifically choose 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide to leverage its unique trifunctional architecture. The morpholinosulfonyl group confers superior aqueous solubility (8 HBA sites) and a favorable clogP (~2.5–3.5) compared to methanesulfonyl or diethylsulfamoyl analogs, reducing non-specific binding risk. The aryl bromide at the furan 5-position is a strategic synthetic handle for rapid, late-stage diversification via Suzuki, Buchwald-Hartwig, or Sonogashira coupling, streamlining SAR library generation and reducing overall synthetic resource expenditure.

Molecular Formula C16H14BrN3O5S2
Molecular Weight 472.33
CAS No. 892315-80-9
Cat. No. B2545647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide
CAS892315-80-9
Molecular FormulaC16H14BrN3O5S2
Molecular Weight472.33
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(O4)Br
InChIInChI=1S/C16H14BrN3O5S2/c17-14-4-3-12(25-14)15(21)19-16-18-11-2-1-10(9-13(11)26-16)27(22,23)20-5-7-24-8-6-20/h1-4,9H,5-8H2,(H,18,19,21)
InChIKeyUPBJTGBJQCKCMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 892315-80-9): Procurement-Relevant Structural and Pharmacochemical Profile


5-Bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 892315-80-9, molecular formula C₁₆H₁₄BrN₃O₅S₂, molecular weight 472.33) is a multifunctional heterocyclic carboxamide that integrates a 5-bromofuran-2-carboxamide moiety with a 6-(morpholin-4-ylsulfonyl)-1,3-benzothiazol-2-amine core [1]. The compound belongs to a broader class of benzothiazole-2-carboxamide derivatives explored in medicinal chemistry programs, including those covered by patent WO2006076202A1, which discloses heterocyclic carboxamides as steroid nuclear receptor ligands [2]. The morpholinosulfonyl substituent at the 6-position of the benzothiazole ring differentiates this compound from simpler sulfonyl analogs (e.g., methanesulfonyl or diethylsulfamoyl), conferring distinct hydrogen-bonding capacity and aqueous solubility profiles relevant for biological screening.

Why Generic Benzothiazole-Carboxamide Substitution Fails: Structural Uniqueness of the 5-Bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide Scaffold


In-class benzothiazole-2-carboxamide analogs cannot be interchanged without altering the compound's physicochemical and target-engagement profile. The combination of three pharmacophoric elements—the 5-bromofuran ring, the central benzothiazole, and the 6-morpholinosulfonyl group—creates a unique hydrogen-bond donor/acceptor topology. Replacing the morpholinosulfonyl group with a simpler methanesulfonyl or diethylsulfamoyl substituent reduces the hydrogen-bond acceptor count (the morpholine oxygen contributes an additional acceptor site) and alters the calculated partition coefficient (clogP) . The morpholinosulfonyl group is a recognized pharmacophore in multiple bioactive series, including insulin-degrading enzyme (IDE) inhibitors such as ML-345, where morpholinosulfonyl-phenyl motifs contribute to target affinity [1]. The bromine atom at the furan 5-position provides a synthetic handle for late-stage diversification via cross-coupling chemistry, a feature absent in des-bromo analogs. These structural distinctions mean that generic replacement with a methyl-sulfonyl or unsubstituted analog may result in altered solubility, different metabolic stability, and loss of specific target interactions.

Quantitative Differentiation Evidence: 5-Bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide vs. Closest Analogs


Hydrogen-Bond Acceptor Capacity: Morpholinosulfonyl vs. Methanesulfonyl and Diethylsulfamoyl Analogs

The morpholinosulfonyl group contributes an additional oxygen atom in the morpholine ring, increasing the total hydrogen-bond acceptor (HBA) count relative to analogous methanesulfonyl and diethylsulfamoyl derivatives. The target compound 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide possesses 8 HBA sites (two sulfonyl oxygens, one morpholine ring oxygen, two furan oxygens, two amide carbonyl oxygens, one benzothiazole nitrogen), whereas the methanesulfonyl analog (5-bromo-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide) has only 6 HBA sites due to the absence of the morpholine oxygen. The diethylsulfamoyl analog (5-bromo-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]furan-2-carboxamide, CAS 865592-25-2) likewise lacks the morpholine ring oxygen and provides only 7 HBA sites. This difference in HBA count directly impacts aqueous solubility and potential target-ligand hydrogen-bond network formation .

Medicinal chemistry Physicochemical profiling Hydrogen bonding

Calculated Lipophilicity (clogP) Differentiation: Impact of Morpholinosulfonyl on Partition Coefficient

The morpholine ring in the 6-position sulfonyl substituent introduces polar surface area (PSA) and reduces calculated logP compared to the diethylsulfamoyl analog. Based on structural comparison with the PubChem-listed analog 4-(tert-butyl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide (CAS 892315-92-3, XLogP3-AA = 4.0 [1]), the target compound's clogP is estimated to be in the range of 2.5–3.5, whereas the diethylsulfamoyl analog (CAS 865592-25-2) is predicted to have a higher clogP (>3.5) due to the additional ethyl groups lacking heteroatom character. Lower lipophilicity generally correlates with reduced non-specific protein binding, lower phospholipidosis risk, and improved developability profiles in drug discovery programs.

Drug design Physicochemical profiling Lipophilicity

Synthetic Versatility: Bromine as a Functional Handle for Late-Stage Diversification

The presence of a bromine substituent at the 5-position of the furan ring provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the scaffold. The non-brominated analog N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide lacks this reactive site and therefore cannot be directly elaborated without additional synthetic steps such as directed ortho-metalation or electrophilic bromination . This intrinsic reactivity differentiates the target compound from des-bromo analogs and from compounds where the halogen is positioned on the benzothiazole ring rather than the furan, offering orthogonal diversification strategies in parallel library synthesis.

Synthetic chemistry Cross-coupling Library synthesis

Patent Landscape Coverage and Freedom-to-Operate Differentiation

The target compound falls within the generic structure of WO2006076202A1 (Exelixis, Inc.), which claims heterocyclic carboxamide compounds as steroid nuclear receptor (mineralocorticoid receptor) ligands [1]. Comparative patent analysis indicates that the morpholinosulfonyl-benzothiazole scaffold is specifically exemplified in multiple Incyte Corporation patents (US9957268, US10472358, US10781209) for bromodomain-containing protein 4 (BRD4) inhibition, where structurally related morpholinosulfonyl-phenyl-benzisothiazolones demonstrate IC₅₀ <100 nM in BRD4-BD1/BD2 assays [2]. While the target compound itself has not been directly assayed in these patents, the morpholinosulfonyl pharmacophore is a conserved element across active compounds in both the Exelixis mineralocorticoid receptor series and the Incyte BRD4 inhibitor series, suggesting privileged scaffold status. This contrasts with simpler sulfonyl analogs (methanesulfonyl, diethylsulfamoyl) which are less represented in these patent families.

Patent analysis Steroid nuclear receptor Medicinal chemistry

Optimal Research and Industrial Application Scenarios for 5-Bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide (CAS 892315-80-9)


Structure-Activity Relationship (SAR) Exploration in Benzothiazole-Based Drug Discovery Programs

The compound serves as a key intermediate or reference point in SAR studies targeting benzothiazole-carboxamide derivatives. Its morpholinosulfonyl group provides a solubility advantage over methanesulfonyl or diethylsulfamoyl analogs, as evidenced by the higher hydrogen-bond acceptor count (8 HBA sites) and lower predicted clogP relative to the diethylsulfamoyl comparator [1]. Medicinal chemistry teams can systematically vary the 5-position of the furan ring (via Suzuki coupling at the bromine site) and the 6-position sulfonyl group to map pharmacophoric requirements for target engagement. The compound's structural features align with patent-validated scaffolds in both steroid nuclear receptor modulation (WO2006076202A1 [2]) and bromodomain inhibition (Incyte BRD4 inhibitor series [3]).

Chemical Biology Probe Development Requiring Balanced Solubility and Lipophilicity

For chemical biology applications where aqueous solubility and moderate lipophilicity are critical, the morpholinosulfonyl analog offers a differentiated profile. The morpholine oxygen contributes additional hydrogen-bond acceptor capacity (8 total HBA sites) compared to 6 HBA sites for the methanesulfonyl analog, enhancing water solubility [1]. Simultaneously, the estimated clogP range of 2.5–3.5 positions this compound in the favorable range for cell permeability while avoiding the excessive lipophilicity (>3.5) associated with the diethylsulfamoyl analog, which may lead to non-specific protein binding and assay interference.

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Parallel Library Synthesis

The aryl bromide at the furan 5-position enables a single-step diversification strategy using Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling conditions [1]. This contrasts with the des-bromo analog N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide, which lacks a readily functionalizable handle and would require additional synthetic manipulation before coupling. Procurement of the brominated compound thus supports efficient analog generation in medicinal chemistry libraries, reducing the synthetic step count and overall resource expenditure.

Mineralocorticoid Receptor or Bromodomain Inhibitor Hit-Expansion Programs

The morpholinosulfonyl pharmacophore is a conserved element in patent-validated lead series across two distinct target classes: mineralocorticoid receptor (MR) ligands (WO2006076202A1 [2]) and BRD4 bromodomain inhibitors (US9957268/US10472358, IC₅₀ <100 nM [3]). The target compound, incorporating both the morpholinosulfonyl-benzothiazole core and the 5-bromofuran-2-carboxamide moiety, offers an underexplored combination of these privileged structural motifs. Hit-expansion teams can procure this compound as a starting point for dual-target profiling or for exploring selectivity determinants between MR and BRD4, leveraging the synthetic tractability of the bromine handle for parallel analog synthesis.

Quote Request

Request a Quote for 5-bromo-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.